Rac-3'-(3-chlorophenyl)deschloroepibatidine dihydrochloride
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Overview
Description
rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride: is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) ligands. It is structurally related to epibatidine, a potent nAChR agonist derived from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound has been studied for its potential pharmacological properties, particularly in relation to its binding affinity and activity at various nAChR subtypes .
Preparation Methods
The synthesis of rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride involves several steps. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a substituted phenyl derivative.
Cyclization: The phenyl derivative undergoes cyclization to form the core structure of the compound.
Chlorination: The core structure is then chlorinated to introduce the chlorine atom at the desired position.
Final Steps: The final steps involve purification and conversion to the dihydrochloride salt form.
Chemical Reactions Analysis
rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of nAChR ligands.
Biology: The compound is used to investigate the role of nAChRs in various biological processes, including neurotransmission and signal transduction.
Medicine: Research has explored its potential therapeutic applications in treating neurological disorders, pain management, and addiction.
Industry: The compound is used in the development of new pharmacological agents targeting nAChRs.
Mechanism of Action
The mechanism of action of rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride involves its interaction with nAChRs. The compound binds to the receptor sites, modulating their activity. It has been shown to have high affinity for the α4β2 and α7 subtypes of nAChRs. By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, leading to various pharmacological effects .
Comparison with Similar Compounds
rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride is compared with other similar compounds, such as:
Epibatidine: A potent nAChR agonist with high affinity for nAChRs but with significant toxicity.
Deschloroepibatidine: A derivative of epibatidine with reduced toxicity but similar pharmacological properties.
Varenicline: A partial agonist of nAChRs used in smoking cessation therapy.
The uniqueness of rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride lies in its specific binding properties and potential for reduced toxicity compared to epibatidine.
Properties
Molecular Formula |
C17H17ClN2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H17ClN2/c18-14-3-1-2-11(7-14)12-6-13(10-19-9-12)16-8-15-4-5-17(16)20-15/h1-3,6-7,9-10,15-17,20H,4-5,8H2 |
InChI Key |
NQAZAJCJFXHLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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